Fmoc-D-Dap(Boc)-OH
Overview
Description
Fmoc-D-Dap(Boc)-OH is an amino acid building block used in peptide synthesis . It is a derivative of Diaminopropionic acid (Dap), an amino acid found in various natural peptides.
Synthesis Analysis
Fmoc-D-Dap(Boc)-OH is synthesized using standard solid-phase peptide synthesis techniques. It is composed of a Fmoc-protective group, a Boc-protective group, and an amino acid moiety. The Fmoc-group protects the amino-terminus of the peptide, while the Boc-group is used to protect the side-chain of Diaminopropionic acid.Molecular Structure Analysis
The molecular formula of Fmoc-D-Dap(Boc)-OH is C23H26N2O6 . The molecular weight is 426.46 g/mol . The InChI key is PKAUMAVONPSDRW-LJQANCHMSA-N .Physical And Chemical Properties Analysis
Fmoc-D-Dap(Boc)-OH is a white to off-white crystalline powder . It is sparingly soluble in water, but soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has a predicted boiling point of 652.5±55.0 °C and a predicted density of 1.263±0.06 g/cm3 .Scientific Research Applications
Synthesis of Protected Amino Acids : Rao et al. (2006) describe the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH starting from Fmoc-Asp/Glu, highlighting its utility in the preparation of complex amino acids for peptide synthesis (Rao, Tantry, & Babu, 2006).
Intermediate in Synthesis of Protected Methyl Esters : Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, where Fmoc acts as a base-labile protecting group paired with other moieties (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
Use in Peptide Nucleic Acid (PNA) Oligomerization : A study by St Amant and Hudson (2012) demonstrated the use of Boc-protecting group strategy for Fmoc-based PNA oligomerization, indicating its application in nucleic acid research (St Amant & Hudson, 2012).
Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) focused on improving the synthetic method of polypeptides using Fmoc-L-Lys(Boc)-OH, demonstrating its application in polypeptide research (Zhao Yi-nan & Key, 2013).
Solid-Phase Total Synthesis of Antibiotics : Moreira, Wolfe, and Taylor (2021) described the high-yielding total synthesis of the antibiotic daptomycin using Fmoc SPPS stable kynurenine synthon, showing its significance in pharmaceutical synthesis (Moreira, Wolfe, & Taylor, 2021).
Solid-Phase Peptide Synthesis Studies : Larsen et al. (1993) investigated the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group, contributing to our understanding of peptide synthesis processes (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).
Facile Synthesis of Protected Diaminobutyric Acids : Yamada et al. (2004) conducted a study on the Hofmann rearrangement mediated synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids, which included the synthesis of Fmoc-Dab(Boc)-OH (Yamada, Urakawa, Oku, & Katakai, 2004).
Synthesis of Conformationally Constrained Amino Acids : Santagada et al. (2001) reported on the synthesis of Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH, showcasing the application of Fmoc in creating specialized amino acids for biological activity studies (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).
Safety And Hazards
Fmoc-D-Dap(Boc)-OH is classified as an irritant . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941689 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Dap(Boc)-OH | |
CAS RN |
198544-42-2 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-2,3-Diaminopropionic Acid(Boc)Â Â | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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